molecular formula C20H16N4O2 B14955202 3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14955202
M. Wt: 344.4 g/mol
InChI Key: CPEXIOFAFYNYLL-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and a carboxamide group attached to the pyridine ring

Preparation Methods

The synthesis of 3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyridin-2-ylmethyl group and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxazole derivatives with different functional groups, while reduction reactions can result in the formation of reduced oxazole compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions

In medicine, 3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways involved in disease processes. In industry, it is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as pyridine derivatives and oxazole derivatives. These compounds share some structural similarities but differ in their chemical properties and potential applications. For example, pyridine derivatives are known for their aromaticity and ability to participate in various chemical reactions, while oxazole derivatives are valued for their biological activity and potential therapeutic properties.

Some similar compounds include:

  • Pyridine
  • Oxazole
  • Pyridin-2-ylmethyl derivatives
  • Oxazole derivatives

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that make it valuable for various scientific research applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16N4O2/c1-13-18-16(19(25)22-12-15-9-5-6-10-21-15)11-17(23-20(18)26-24-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,25)

InChI Key

CPEXIOFAFYNYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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